Potassium zirconium sulfate

Description

Properties

CAS No. |

53608-79-0 |

|---|---|

Molecular Formula |

K4O16S4Zr |

Molecular Weight |

631.9 g/mol |

IUPAC Name |

tetrapotassium;zirconium(4+);tetrasulfate |

InChI |

InChI=1S/4K.4H2O4S.Zr/c;;;;4*1-5(2,3)4;/h;;;;4*(H2,1,2,3,4);/q4*+1;;;;;+4/p-8 |

InChI Key |

QFURYIUEZSWQQB-UHFFFAOYSA-F |

Canonical SMILES |

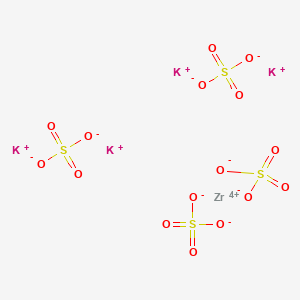

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[Zr+4] |

Origin of Product |

United States |

Historical Context of Zirconium Sulfate Research

The journey into understanding zirconium compounds began with the discovery of the element itself. In 1789, German chemist Martin Heinrich Klaproth first identified zirconium in the mineral zircon. up.ac.zasamaterials.com Following this, Jöns Jacob Berzelius, a Swedish chemist, isolated the impure metallic form in 1824. up.ac.zasamaterials.com

The chemistry of zirconium, particularly its behavior in aqueous solutions, proved to be complex. Early research indicated that zirconium ions have a strong tendency to hydrolyze, a characteristic attributed to the high charge of the ions. oecd-nea.org The study of zirconium's coordination chemistry revealed its ability to form a variety of complex salts, including basic salts with sulfates. These basic salts were found to contain infinite chains with the general composition [Zr(μ-OH)₂]n²⁺. acs.org

The investigation into zirconium sulfates, specifically, has been crucial for various applications, from the tanning of white leather to their use as chemical reagents. up.ac.zasamaterials.com The preparation of zirconium sulfate (B86663) itself is typically achieved by the action of sulfuric acid on zirconium oxide or zirconium hydroxide (B78521). up.ac.zasamaterials.comsabinet.co.za Over time, research has expanded to include the study of double sulfates, such as those containing potassium, which exhibit unique properties and structures. These investigations have been instrumental in developing methods for the separation and purification of zirconium. up.ac.za

Diverse Stoichiometry and Hydrate Forms of Potassium Zirconium Sulfates

Aqueous Precipitation Routes

Aqueous precipitation is the most common approach for the synthesis of potassium zirconium sulfates. This method relies on the controlled supersaturation and subsequent precipitation of the desired compound from a solution containing the necessary precursors.

Controlled Crystallization from Multicomponent Aqueous Systems (e.g., Zr(SO₄)₂–K₂SO₄–H₂SO₄–H₂O)

The multicomponent system involving zirconium sulfate, potassium sulfate, sulfuric acid, and water is a cornerstone for the synthesis of various this compound compounds. researchgate.net By carefully controlling the concentrations of the reactants and the acidity of the solution, specific crystalline phases can be selectively precipitated.

A study of the Zr(SO₄)₂–K₂SO₄–H₂SO₄–H₂O system at 25°C in a 10 wt % H₂SO₄ section revealed the formation of several distinct equilibrium solid phases. researchgate.net These include K₂Zr(SO₄)₃·2H₂O, K₃Zr(OH)(SO₄)₃·2H₂O, and K₆Zr(SO₄)₅·3H₂O. researchgate.net The formation of these compounds is highly dependent on the relative concentrations of the zirconium and potassium salts. The solubility of these potassium zirconium sulfates is notably lower than their sodium counterparts, a crucial factor for their isolation. researchgate.net The system reaches equilibrium after approximately 16 hours of continuous stirring. researchgate.net

Table 1: Equilibrium Solid Phases in the Zr(SO₄)₂–K₂SO₄–H₂SO₄–H₂O System (10 wt % H₂SO₄, 25°C) researchgate.net

| Compound Name | Chemical Formula |

| Potassium Trizirconium Trisulfate Dihydrate | K₂Zr(SO₄)₃·2H₂O |

| Potassium Trizirconium Hydroxide (B78521) Trisulfate Dihydrate | K₃Zr(OH)(SO₄)₃·2H₂O |

| Hexapotassium Zirconium Pentasulfate Trihydrate | K₆Zr(SO₄)₅·3H₂O |

| Beta-Potassium Sulfate | β-K₂SO₄ |

Data sourced from Physicochemical Analysis of the System Zr(SO4)2–K2SO4–H2SO4(10%)–H2O at 25°C. researchgate.net

Homogeneous Precipitation Techniques Utilizing Potassium Sulfate as a Precursor

Homogeneous precipitation offers a method for producing uniform and well-defined particles. In this technique, the precipitating agent is generated in-situ, leading to a slow and controlled increase in supersaturation throughout the solution. For the synthesis of zirconia precursor particles, this can be achieved in an aqueous solution containing zirconium chloride, hydrochloric acid, urea (B33335), and potassium sulfate. d-nb.inforesearchgate.net

The slow hydrolysis of urea at elevated temperatures (e.g., 50°C) gradually increases the pH of the solution, leading to the uniform precipitation of a precursor material. d-nb.inforesearchgate.net The presence of potassium sulfate in the reaction mixture facilitates the incorporation of potassium and sulfate ions into the precipitating zirconium species, leading to the formation of this compound precursors. d-nb.info The concentration of reactants significantly affects the characteristics of the final product, which can range from a gel to a dispersion of discrete particles. d-nb.info

Precipitation from Zirconyl Precursors with Sulfate Anions in the Presence of Potassium Salts

Zirconyl salts, such as zirconyl chloride (ZrOCl₂) and zirconyl nitrate, are common starting materials for the synthesis of zirconium compounds. The precipitation of this compound can be achieved by reacting these zirconyl precursors with a source of sulfate anions in the presence of potassium salts. researchgate.netnih.gov

For instance, two samples of zirconia were prepared by precipitating aqueous solutions of zirconium oxychloride and zirconyl sulfate with potassium hydroxide. researchgate.net This indicates that the addition of a potassium salt (in this case, the base) to a solution containing zirconium and sulfate ions can lead to the formation of potassium-containing zirconium sulfate species. The resulting precipitates are often amorphous hydrous oxides that can be further processed. researchgate.net The use of potassium salts is crucial as they provide the necessary counter-ion for the formation of the desired double salt. energy.gov

Reaction Mechanisms and Kinetics in Solution-Phase Synthesis

The formation of this compound in solution is a complex process governed by hydrolysis, polymerization, and complexation reactions. mpg.de Zirconium ions in aqueous solution readily hydrolyze, forming various polynuclear hydroxo and oxo-bridged complexes. mpg.deacs.org The presence of sulfate ions further complicates this behavior, as sulfate can act as a strong complexing agent and a bridging ligand, promoting polymerization. mpg.de

The kinetics of particle growth in zirconium sulfate solutions have been studied using techniques like dynamic light scattering (DLS). acs.org These studies reveal that particle growth can proceed through several stages, starting from the formation of discrete polynuclear complexes to the growth of larger particles. acs.org The rate of this growth is influenced by factors such as the concentration of zirconium sulfate and the acidity of the solution. acs.org An increase in hydrochloric acid concentration, for example, can slow down or even inhibit particle growth. acs.org The apparent activation energy for the linear growth of hydrodynamic radii has been determined to be 136 kJ·mol⁻¹. acs.org

Influence of Synthetic Parameters on Crystalline Phase Development and Morphology

The crystalline phase and morphology of the resulting this compound are highly sensitive to various synthetic parameters. These parameters must be carefully controlled to obtain a product with the desired characteristics.

Key parameters that influence the final product include:

pH: The acidity of the solution plays a critical role in the hydrolysis and precipitation of zirconium species. nih.gov Adjusting the pH can control the type of complex formed and the rate of precipitation. For example, in the synthesis of sulfated zirconia, the pH is a crucial factor in achieving the desired crystalline phase. nih.gov

Temperature: Temperature affects reaction kinetics, solubility of salts, and the rate of urea hydrolysis in homogeneous precipitation methods. researchgate.netresearchgate.net Calcination temperature, in particular, has a significant impact on the final crystalline phase of zirconia-based materials, with different phases (monoclinic, tetragonal, cubic) being stable at different temperature ranges. rsc.orgresearchgate.net For instance, the crystallization of sulfated zirconia often requires temperatures above 500°C to form the desired tetragonal phase. nih.gov

Concentration of Reactants: The molar ratios of zirconium, potassium, and sulfate ions directly determine the stoichiometry of the precipitated compound. researchgate.net The concentration of the zirconium precursor and the sulfating agent are key variables in controlling the properties of the final material. nih.gov

Aging Time: Allowing the precipitate to age in the mother liquor can influence its crystallinity and particle size. nih.gov For example, aging a zirconium hydroxide suspension at 100°C for 48 hours is a step in the synthesis of sulfated zirconia catalysts. nih.gov

The interplay of these parameters determines whether an amorphous or a specific crystalline phase of this compound is formed, as well as the size and shape of the resulting particles. For example, studies on sulfated zirconia have shown that calcination temperature and sulfate loading are critical for obtaining the desired crystalline structure and surface area. nih.gov

Table 2: Influence of Synthetic Parameters on Zirconia-Based Materials

| Parameter | Effect | Reference |

| Calcination Temperature | Influences crystalline phase (monoclinic, tetragonal), surface area, and particle size. | nih.gov |

| Sulfate Loading | Affects the type of sulfate species formed and the acidity of the catalyst. | nih.gov |

| pH | Controls hydrolysis, precipitation, and the final crystalline phase. | nih.govresearchgate.net |

| Precursor Type | The choice of zirconium precursor (e.g., zirconyl chloride, zirconium sulfate) can impact the final product. | researchgate.netresearchgate.net |

Advanced Structural Elucidation and Polymorphism of Potassium Zirconium Sulfates

Single Crystal and Powder X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is an indispensable technique for the identification and characterization of crystalline materials like potassium zirconium sulfate (B86663). mccrone.comncl.ac.uk The method relies on the principle that a crystalline solid will diffract an incident beam of X-rays into specific directions, creating a unique pattern. usp.org This pattern serves as a fingerprint for the material's specific crystalline phase, allowing for its unambiguous identification when compared to reference data from databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). myscope.training

There are two primary XRD methods used for this purpose:

Powder X-ray Diffraction (PXRD): This technique is used for the analysis of a polycrystalline sample (a powder). It is a rapid and non-destructive method ideal for identifying the constituent crystalline phases in a bulk sample. ncl.ac.ukusp.org The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), contains a series of peaks whose positions and intensities are characteristic of the material's crystal structure. ncl.ac.uk PXRD is crucial for routine phase identification, purity assessment, and quantitative analysis of mixtures. mccrone.com

While detailed single-crystal data for potassium zirconium sulfate is not extensively published, analysis of analogous compounds such as the potassium zirconium phosphate (B84403) mineral Kosnarite, KZr₂(PO₄)₃, illustrates the type of detailed information obtained. Its structure was determined using three-dimensional single-crystal X-ray data, revealing a trigonal crystal system with a specific space group and precise unit cell dimensions. wikipedia.orgirb.hr

Table 1: Crystallographic Data for Kosnarite (KZr₂(PO₄)₃) - An Analogous Compound

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R3c |

| Unit Cell Parameter (a) | 8.687 Å |

| Unit Cell Parameter (c) | 23.877 Å |

| Unit Cell Volume (V) | 1560.45 ų |

Structural Analysis of Hydrated and Basic this compound Species

The structure of this compound can be modified by the inclusion of water molecules (hydrates) or hydroxide (B78521) groups (basic salts). These variations significantly influence the material's properties.

Basic Species: Basic zirconium sulfates are complex compounds that contain hydroxide (OH⁻) groups in addition to sulfate anions. The crystal structure of a complex basic zirconium sulfate has been reported, indicating that zirconium can form intricate structures involving bridging hydroxide and sulfate groups. acs.org In these structures, zirconium typically exhibits high coordination numbers, often forming polynuclear clusters or chains. For instance, in the basic salt dihydroxide zirconium oxalate (B1200264), Zr(OH)₂(C₂O₄), the structure consists of interconnected zirconium hydroxide chains and zirconium oxalate chains, forming a three-dimensional framework. acs.org This illustrates the capacity of zirconium to form condensed structures through hydroxide bridges, a feature also expected in basic zirconium sulfates.

Investigations into Structural Polymorphism and Temperature-Induced Phase Transitions

Structural Polymorphism is the ability of a solid material to exist in more than one crystal structure. scielo.br These different forms, or polymorphs, have the same chemical formula but differ in the arrangement of their atoms in the crystal lattice. This can lead to significant differences in physical properties such as solubility, density, and stability.

Temperature-Induced Phase Transitions are changes in the crystalline structure of a material that occur upon heating or cooling. A compound may transform from one polymorphic form to another at a specific transition temperature.

While specific studies on the polymorphism of this compound are not widely available, the behavior of the related compound potassium sulfate (K₂SO₄) provides a relevant example. Potassium sulfate is known to exist in two main polymorphic forms:

β-K₂SO₄: The low-temperature form, which is stable at room temperature and has an orthorhombic crystal structure. minsocam.org

α-K₂SO₄: The high-temperature form, which has a hexagonal crystal structure. minsocam.org

The transition from the β to the α phase is a reversible, first-order phase transition that occurs at approximately 586 °C. researchgate.netresearchgate.net This transition involves a significant rearrangement of the sulfate ions within the crystal lattice and is accompanied by changes in the material's physical properties. researchgate.net Investigations into this compound would similarly involve heating and cooling the material while monitoring its structure using techniques like variable-temperature XRD to identify any potential polymorphic forms and phase transitions.

Comparative Crystallographic Studies with Analogous Potassium Zirconium Compounds (e.g., phosphates, oxalates)

Potassium Zirconium Phosphates: Several potassium zirconium phosphate structures have been characterized. KZr₂(PO₄)₃ (Kosnarite) has a framework structure where ZrO₆ octahedra and PO₄ tetrahedra are linked by sharing oxygen atoms. wikipedia.orgirb.hr The potassium ions occupy cavities within this three-dimensional framework. wikipedia.org Another compound, K₂Zr(PO₄)₂, exhibits a layered structure composed of close-packed ZrO₆ layers perpendicular to the c-axis. arizona.edu

Potassium Zirconium Oxalates: Zirconium forms a variety of complex structures with oxalate anions (C₂O₄²⁻). In these compounds, the oxalate ion typically acts as a bidentate ligand, bonding to zirconium through two oxygen atoms. The structures can range from mononuclear complexes to complex polymeric chains or binuclear species. For example, K₆[{Zr(C₂O₄)₃}₂(μ-C₂O₄)]·4H₂O features a novel binuclear structure where two {Zr(C₂O₄)₃} units are bridged by an oxalate group. In other cases, such as K(H₇O₃)[Zr(C₂O₄)₃]·H₂O, the structure contains one-dimensional ribbons formed by Zr(C₂O₄)₄ entities sharing two oxalate ligands. nih.govalfa-chemistry.com In these compounds, zirconium is typically found in an 8-fold coordination environment. nih.gov

The comparison reveals that while zirconium maintains a preference for high coordination numbers (typically 6 to 8), the nature of the anion plays a crucial role in determining the dimensionality of the structure. The tetrahedral sulfate and phosphate anions tend to act as bridging ligands to form robust 3D frameworks or layered structures. The larger, bidentate oxalate anion facilitates the formation of complex chain structures and polynuclear species, often with a higher coordination number of 8 for the zirconium atom.

Table 2: Comparative Crystallographic Data of Analogous Potassium Zirconium Compounds

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| Potassium Zirconium Phosphate | KZr₂(PO₄)₃ | Trigonal | R3c | 3D framework of linked ZrO₆ octahedra and PO₄ tetrahedra wikipedia.orgirb.hr |

| Potassium Zirconium Phosphate | K₂Zr(PO₄)₂ | Trigonal | P3 | Layered structure with close-packed ZrO₆ layers arizona.edu |

| Potassium Zirconium Oxalate | K₆[{Zr(C₂O₄)₃}₂(μ-C₂O₄)]·4H₂O | - | - | Binuclear complex with a bridging oxalate ligand |

| Potassium Zirconium Oxalate | K(H₇O₃)[Zr(C₂O₄)₃]·H₂O | - | - | 1D ribbons of linked [Zr(C₂O₄)₄] units nih.govalfa-chemistry.com |

Spectroscopic Characterization of Molecular and Electronic Structures

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes of Sulfate (B86663) and Hydroxo Ligands

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the bonding within a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. For potassium zirconium sulfate, FTIR spectra reveal the characteristic vibrational modes of the sulfate (SO₄²⁻) and any associated hydroxo (OH⁻) or aqua (H₂O) ligands.

The sulfate ion, a polyatomic molecule, possesses nine normal modes of vibration. In its ideal tetrahedral (T_d) symmetry, these modes are the symmetric stretch (ν₁), symmetric bend (ν₂), antisymmetric stretch (ν₃), and antisymmetric bend (ν₄) arizona.edu. The ν₁ and ν₂ modes are typically only Raman active, while the ν₃ and ν₄ modes are infrared active. However, when the sulfate ion coordinates to the zirconium metal center, its symmetry is lowered. This reduction in symmetry can cause the Raman-active modes to become infrared-active and the degenerate ν₃ and ν₄ modes to split into multiple distinct bands arizona.edu.

In zirconium sulfate compounds, the strong covalent interaction between the sulfate groups and zirconium leads to significant shifts in the vibrational frequencies. Analysis of related zirconium phosphate-sulfate catalysts shows characteristic bands for sulfate groups in several regions researchgate.net. Bands attributed to S=O bonding are typically observed between 1250 cm⁻¹ and 1400 cm⁻¹, while S-O bond vibrations appear in the 900 cm⁻¹ to 1114 cm⁻¹ range researchgate.net. Specifically, in basic zirconium sulfate precipitates, absorption bands around 1000 cm⁻¹ and 1220 cm⁻¹ are correlated with Zr-O-S stretching vibrations mdpi.com.

Furthermore, if the compound is hydrated or contains hydroxo ligands, broad absorption bands corresponding to the O-H stretching vibrations are expected in the high-frequency region of the spectrum, typically between 3200 cm⁻¹ and 3600 cm⁻¹ researchgate.net. A bending vibration for adsorbed water molecules may also be observed around 1630 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Assignment | Reference Compound |

|---|---|---|

| 3200 - 3600 | O-H Stretching (Hydroxo/Aqua Ligands) | Zirconium Phosphate-Sulfate |

| ~1630 | H-O-H Bending (Adsorbed Water) | Sulfated Zirconia |

| 1250 - 1400 | S=O Stretching (Sulfate Ligand) | Zirconium Phosphate-Sulfate |

| ~1220 | Zr-O-S Stretching | Basic Zirconium Sulfate |

| 900 - 1114 | S-O Stretching (Sulfate Ligand) | Zirconium Phosphate-Sulfate |

| ~1000 | Zr-O-S Stretching | Basic Zirconium Sulfate |

Raman Spectroscopy for Ligand Coordination Environments and Sulfate Speciation

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly sensitive to the symmetric vibrations of non-polar bonds. It is an excellent tool for investigating the coordination of sulfate ligands to the zirconium center and identifying different sulfate species in both solid and aqueous states.

For a free sulfate ion with T_d symmetry, four Raman bands are expected. The most intense band is the non-degenerate symmetric stretching mode (ν₁), typically appearing as a sharp peak around 981 cm⁻¹. The other modes, ν₂, ν₃, and ν₄, are also Raman active but generally weaker nih.gov. When sulfate acts as a ligand, its coordination to zirconium perturbs its structure, leading to shifts in band positions and the splitting of degenerate modes. This allows for the differentiation between uncoordinated sulfate, monodentate, bidentate, or bridging sulfate ligands.

Studies on aqueous zirconium(IV) solutions have utilized Raman spectroscopy to identify and quantify various aquo-hydroxo and oxo-complexes by analyzing the spectral region between 300 cm⁻¹ and 650 cm⁻¹ iaea.org. This region is sensitive to the vibrations of the Zr-O framework. In the context of sulfate-containing minerals, the ν₁ (SO₄²⁻) symmetric stretching mode is observed around 991 cm⁻¹, with splitting of the band suggesting the presence of crystallographically non-equivalent sulfate units nih.gov. The antisymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) also provide valuable structural information nih.gov. The ability of Raman spectroscopy to probe aqueous solutions makes it suitable for studying the hydrolysis and complexation of this compound in real-time iaea.orgnih.gov.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~991 | ν₁ | (SO₄)²⁻ Symmetric Stretch |

| 1104, 1132 | ν₃ | (SO₄)²⁻ Antisymmetric Stretch |

| ~618 | ν₄ | (SO₄)²⁻ Bending Mode |

| 455, 505, 534 | ν₂ | (SO₄)²⁻ Bending Mode |

| 300 - 650 | - | Zr-O Framework Vibrations |

X-ray Photoelectron Spectroscopy (XPS) for Surface Stoichiometry and Chemical States of Constituent Elements

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and chemical state information. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energy of core-level electrons can be determined, which is characteristic of each element and its chemical environment.

For this compound, XPS can be used to determine the surface stoichiometry of K, Zr, S, and O and to identify their oxidation states.

Zirconium (Zr 3d): The Zr 3d spectrum exhibits a spin-orbit doublet (3d₅/₂ and 3d₃/₂). In zirconium(IV) sulfate, these peaks are found at approximately 184 eV (3d₅/₂) and 186 eV (3d₃/₂) researchgate.net. The binding energy for zirconium bonded to sulfate groups has been reported at 183.2 eV researchgate.net. These values are higher than that of metallic zirconium (178.9 eV), confirming the +4 oxidation state.

Sulfur (S 2p): The S 2p spectrum is indicative of the chemical state of sulfur. For sulfate (SO₄²⁻), sulfur is in the +6 oxidation state. The S 2p spectrum shows a doublet with the S 2p₃/₂ component appearing around 169-170 eV researchgate.net.

Oxygen (O 1s): The O 1s spectrum is often complex due to the presence of oxygen in multiple environments. In sulfated zirconia, distinct peaks can be resolved for oxygen in the zirconia lattice (Zr-O, ~530.0 eV), in surface hydroxyl groups (Zr-OH, ~530.5 eV), and in the sulfate groups (S-O, ~534.1 eV) researchgate.net.

Potassium (K 2p): The K 2p region also shows a spin-orbit doublet (2p₃/₂ and 2p₁/₂). The K 2p₃/₂ binding energy for potassium salts is typically in the range of 292.7 eV to 293.2 eV researchgate.netthermofisher.com. The splitting between the K 2p₃/₂ and K 2p₁/₂ components is approximately 2.8 eV xpsfitting.com.

By integrating the areas of these characteristic peaks and applying relative sensitivity factors, the atomic percentages of the constituent elements on the sample surface can be quantified.

| Element | Core Level | Approximate Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Zirconium (Zr) | 3d₅/₂ | 183.2 - 184.0 | Zr⁴⁺ in Zirconium Sulfate |

| 3d₃/₂ | ~186.0 | ||

| Sulfur (S) | 2p₃/₂ | 169.0 - 170.0 | S⁶⁺ in Sulfate (SO₄²⁻) |

| 2p₁/₂ | ~171.2 | ||

| Oxygen (O) | 1s | ~530.0 | Lattice Oxygen (Zr-O) |

| ~530.5 | Hydroxyl Oxygen (Zr-OH) | ||

| ~534.1 | Sulfate Oxygen (S-O) | ||

| Potassium (K) | 2p₃/₂ | 292.7 - 293.2 | K⁺ |

| 2p₁/₂ | ~295.7 |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy in Zirconium Complexes

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for probing the local atomic environment in crystalline and amorphous materials. For zirconium-containing compounds, ⁹¹Zr SSNMR can provide unique insights into the coordination geometry, site symmetry, and local order around the zirconium nucleus.

The ⁹¹Zr nucleus has a nuclear spin I = 5/2, a moderate quadrupole moment, and a low natural abundance (11.23%), which makes ⁹¹Zr SSNMR experiments challenging. However, the use of high magnetic fields and specialized pulse sequences allows for the acquisition of informative spectra from solid zirconium compounds.

The key parameters obtained from a ⁹¹Zr SSNMR spectrum are the isotropic chemical shift (δ_iso) and the quadrupolar coupling parameters (the quadrupolar coupling constant, C_Q, and the asymmetry parameter, η_Q).

Isotropic Chemical Shift (δ_iso): The chemical shift is sensitive to the electronic environment and coordination number of the zirconium atom. For instance, in various zirconium halides and fluorozirconates, the ⁹¹Zr isotropic chemical shift covers a wide range, and it has been shown that increasing the Zr coordination number leads to increased isotropic shielding (a shift to lower frequency/ppm values) nih.gov.

Quadrupolar Coupling Constant (C_Q): The C_Q value is a measure of the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. The EFG is highly sensitive to the symmetry of the local environment. A more distorted or less symmetric coordination sphere around the Zr atom results in a larger C_Q value. In various zirconium compounds, C_Q values have been observed to range from approximately 10 to 45 MHz nih.gov.

| NMR Parameter | Symbol | Typical Range in Zirconium Complexes | Information Provided |

|---|---|---|---|

| Isotropic Chemical Shift | δ_iso | -20 to -100 ppm (in Zr-MOFs) | Coordination number, electronic environment |

| Quadrupolar Coupling Constant | C_Q | 10 - 45 MHz (in Zr-halides) | Symmetry and distortion of the local Zr environment |

| Asymmetry Parameter | η_Q | 0 - 1 | Axial vs. non-axial symmetry of the electric field gradient |

Chemical Equilibria and Solution Phase Behavior of Potassium Zirconium Sulfate Systems

Solubility Studies and Phase Diagram Determination in Multicomponent Systems Involving Potassium Sulfate (B86663)

The solubility of zirconium sulfate and its complexes is a critical factor in hydrometallurgical processes and material synthesis. Studies on multicomponent systems provide essential data for process optimization.

A physicochemical analysis of the quaternary system Zr(SO₄)₂–K₂SO₄–H₂SO₄–H₂O was conducted at 25°C in a section containing 10 wt % sulfuric acid to understand the phase equilibria. researchgate.net The study identified several potassium zirconium sulfate compounds as equilibrium solid phases. researchgate.net These findings are crucial for processes such as the sulfuric acid treatment of zirconium-containing minerals like eudialyte. researchgate.net

The equilibrium in the system was achieved after 16 hours of continuous stirring. researchgate.net The investigation revealed that the solubilities of these potassium zirconium sulfates are significantly lower than their sodium counterparts. researchgate.net

The solid phases that crystallize in this system are detailed in the table below.

Table 1: Equilibrium Solid Phases in the Zr(SO₄)₂–K₂SO₄–H₂SO₄(10%)–H₂O System at 25°C. researchgate.net

Hydrolytic Stability and Precipitation Kinetics of Zirconium Sulfate Species in Aqueous Media

The behavior of zirconium sulfate in aqueous solutions is largely governed by hydrolysis, a process where zirconium ions react with water. This tendency is due to the high charge and small ionic radius of the zirconium ion. researchgate.net This hydrolysis can lead to the formation of various monomeric and polymeric species and, ultimately, precipitation. researchgate.netchalmers.se

In aqueous solutions, tetravalent zirconium, Zr(IV), undergoes extensive hydrolysis. researchgate.net Depending on the pH, this can result in polynuclear species at very low pH and mononuclear hydrolysis species at a pH between 0 and 2. researchgate.net The identified monomeric species include Zr(OH)³⁺, Zr(OH)₂²⁺, and Zr(OH)₃⁺, while polymeric species such as Zr₄(OH)₈⁸⁺ have also been noted. researchgate.netchalmers.se

The precipitation of zirconium from sulfate solutions is a key step in its recovery and purification. A method involving the precipitation of basic zirconium sulfate has been investigated to selectively recover zirconium from sulfuric acid leach solutions. mdpi.com The kinetics of this precipitation are influenced by several factors, including pH, temperature, and time.

Research has shown that the precipitation yield of zirconium increases significantly with an increase in the final pH of the solution. mdpi.com For instance, at 75°C, the yield increased from 62.1% at pH 1.2 to 96.1% at pH 1.6. mdpi.com The optimal final pH for this process was determined to be 1.6. mdpi.com Beyond this point, the precipitation of impurities such as iron(III) and aluminum(III) increases. mdpi.com

The effect of pH on the precipitation of zirconium is summarized in the table below.

Table 2: Effect of Final pH on Zirconium Precipitation Yield at 75°C. mdpi.com

Under optimal conditions, maintaining the solution at 75°C for 60 minutes at a pH of approximately 1.6, a zirconium precipitation yield of 96.18% can be achieved. mdpi.com The resulting precipitate is a form of basic zirconium sulfate, identified as having a structure similar to ZrOSO₄·4H₂O. mdpi.com

Complexation Chemistry of Zirconium with Sulfate and Hydroxyl Ligands in Potassium-Containing Solutions

The presence of sulfate ions can inhibit the hydrolysis of Zr⁴⁺ by competing with hydroxide (B78521) ions for coordination sites on the zirconium ion. mdpi.com This complexation with sulfate expands the stable region for dissolved zirconium. mdpi.com In acidic sulfate solutions with a pH greater than 0, the predominant form of zirconium is the Zr(SO₄)₃²⁻ complex. mdpi.comresearchgate.net

The stability of these sulfate complexes is significant. The stability constants (β) for various zirconium-sulfate complexes have been determined and are presented in the table below.

Table 3: Stability Constants of Zirconium Sulfate Complexes. mdpi.com

The structure of the complexes formed is dependent on the concentration of sulfuric acid. researchgate.netcore.ac.uk At lower concentrations of sulfuric acid, open trimeric structures are formed where zirconium atoms are bonded by sulfate groups through Zr–O–S–O–Zr bridges. researchgate.netcore.ac.uk In addition to these bridging sulfate groups, each zirconium atom is also coordinated to terminal sulfate and hydroxyl groups. core.ac.uk As the concentration of sulfuric acid increases, these open trimers can transform into closed trimeric structures. researchgate.netcore.ac.uk In these complexes, the zirconium coordination number with respect to oxygen is eight. core.ac.uk

Thermal Decomposition and Stability Profiling

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Potassium Zirconium Sulfates

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition processes involving the loss of volatile components. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, indicating whether a process is endothermic (heat-absorbing) or exothermic (heat-releasing).

While specific TGA/DTA data for a single, well-defined potassium zirconium sulfate (B86663) compound is not extensively detailed in publicly available literature, the thermal behavior can be inferred from studies on related compounds, such as basic zirconium sulfate and zirconium sulfate hydrates. The thermal decomposition of these compounds generally proceeds in distinct stages:

Dehydration: Hydrated potassium zirconium sulfates will first lose their water of crystallization. This process is typically endothermic and occurs at relatively low temperatures, often below 300°C. The number of steps in the dehydration process can correspond to the different ways water molecules are bound within the crystal structure.

Sulfate Decomposition: At higher temperatures, the sulfate groups begin to decompose. This is a more complex process and can involve the formation of intermediate compounds such as basic sulfates or pyrosulfates. This stage is generally endothermic and occurs over a broad temperature range.

Final Product Formation: The ultimate solid decomposition product is typically a mixture of potassium sulfate and zirconium oxide.

The DTA curve for a hypothetical hydrated potassium zirconium sulfate would show endothermic peaks corresponding to the dehydration and desulfation steps. Exothermic peaks might be observed if phase transitions of the intermediate or final products occur upon heating. For instance, the crystallization of amorphous decomposition products is an exothermic process.

Below is an interactive data table summarizing the expected thermal events for a generic hydrated this compound based on the behavior of its constituent parts and related compounds.

| Temperature Range (°C) | Mass Loss (%) | Thermal Event (DTA) | Process |

|---|---|---|---|

| 50 - 250 | Variable (depends on hydration) | Endothermic | Dehydration (Loss of H₂O) |

| ~600 - 850 | Variable (depends on sulfate content) | Endothermic | Decomposition of sulfate groups (Loss of SO₃) |

| > 850 | Stable | - | Formation of stable residue (K₂SO₄ + ZrO₂) |

Identification of Thermal Decomposition Products and Pathways

The decomposition pathway of potassium zirconium sulfates can be elucidated by analyzing the solid intermediates and final products at various temperatures using techniques like X-ray Diffraction (XRD).

Based on the thermal behavior of individual zirconium and potassium sulfates, a plausible decomposition pathway for a hydrated this compound, such as K₄Zr(SO₄)₄·nH₂O, can be proposed:

Dehydration:

K₄Zr(SO₄)₄·nH₂O(s) → K₄Zr(SO₄)₄(s) + nH₂O(g) This initial step involves the removal of water molecules to form the anhydrous salt.

Intermediate Formation and Decomposition:

The anhydrous this compound then undergoes decomposition at higher temperatures. The zirconium sulfate component is less stable than potassium sulfate. It is likely to decompose first, potentially forming intermediate species like basic zirconium sulfate or zirconium oxysulfate before converting to zirconium oxide.

For example, the decomposition might proceed via a reaction like:

K₄Zr(SO₄)₄(s) → 2K₂SO₄(s) + ZrO₂ (s) + 2SO₃(g)

It is also possible that intermediate pyrosulfates could form, similar to the decomposition of potassium bisulfate sciencemadness.orgwikipedia.org. However, potassium sulfate itself is thermally stable up to high temperatures. The final solid residue is expected to be a mixture of potassium sulfate and zirconium(IV) oxide jkcs.or.kr. Studies on basic zirconium sulfate show decomposition to an amorphous phase initially, which then crystallizes into metastable tetragonal zirconia before transforming into the stable monoclinic phase at higher temperatures jkcs.or.kr.

Analysis of Gaseous Species Evolution during Thermal Treatment (e.g., SOx, H₂O)

Evolved Gas Analysis (EGA), commonly performed using mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with a TGA instrument, is crucial for identifying the volatile products released during thermal decomposition wikipedia.orgmt.com.

For this compound, the primary gaseous species evolved are water (H₂O) and sulfur oxides (SOx).

Water (H₂O): The evolution of water corresponds to the dehydration steps observed in the TGA curve at lower temperatures. The profile of water evolution can provide insights into the nature of water bonding in the hydrated salt. Studies on basic zirconium sulfate indicate the release of water molecules occurs below 250°C jkcs.or.kr.

Sulfur Oxides (SOx): The decomposition of sulfate groups at higher temperatures leads to the release of sulfur trioxide (SO₃) sciencemadness.orgwikipedia.org.

SO₃(g) ⇌ SO₂(g) + ½O₂(g) Sulfur trioxide can further dissociate into sulfur dioxide (SO₂) and oxygen, especially at very high temperatures. Therefore, mass spectrometry would detect signals corresponding to H₂O, SO₃, SO₂, and O₂ at different stages of the decomposition. The release of about 85% of the sulfate content has been observed to occur at approximately 600°C for basic zirconium sulfate jkcs.or.kr. The complete decomposition of the sulfate is reported to be achieved by 850°C jkcs.or.kr.

The following interactive data table summarizes the expected gaseous species evolved during the thermal decomposition of a hydrated this compound.

| Temperature Range (°C) | Evolved Gaseous Species | Originating Process |

|---|---|---|

| 50 - 250 | H₂O | Dehydration |

| > 600 | SO₃, SO₂, O₂ | Sulfate Decomposition |

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Energy X-ray Scattering (HEXS) for In-Situ Solution-Phase Speciation

High-Energy X-ray Scattering (HEXS) is a powerful technique for probing the atomic-level structure of materials in a non-crystalline state, including aqueous solutions. nih.gov It provides detailed information about the coordination environment and the formation of complex species in-situ. When applied to aqueous solutions of potassium zirconium sulfate (B86663), HEXS can elucidate the speciation of zirconium(IV) ions, which are known for their strong tendency to hydrolyze and form polynuclear complexes. rsc.org

The technique involves scattering high-energy X-rays through a solution sample. The resulting scattering pattern is used to generate a pair-distribution function (PDF), which reveals the distances between atoms. For a potassium zirconium sulfate solution, this allows for the direct observation of:

Zr-O bond distances , corresponding to coordinated water molecules and sulfate ions.

Zr-S distances , indicating the mode of sulfate coordination (e.g., monodentate or bidentate).

Zr-Zr correlations , which provide evidence for the formation of hydroxo-bridged oligomers or polymers in solution. researchgate.net

Studies on analogous hafnium(IV) sulfate solutions using HEXS have shown that the addition of sulfate can lead to the breakup of larger hydroxo-bridged clusters into smaller, sulfate-capped dimers and monomers. researchgate.net A similar approach for this compound would provide critical insights into the equilibrium between various zirconium species, which is fundamental to understanding its reactivity and crystallization behavior.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Mass Spectrometry (ICP-MS) for Elemental Quantification

Inductively Coupled Plasma (ICP) techniques are the cornerstone for precise elemental quantification, offering exceptionally low detection limits and high accuracy. itlinc.com Both ICP-AES and ICP-MS are used to analyze this compound for its primary components (K, Zr, S) and, more critically, for trace and ultra-trace level impurities.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) , also known as ICP-OES (Optical Emission Spectroscopy), uses a high-temperature argon plasma (6,000 to 10,000 K) to excite atoms in the sample. wikipedia.orgfrtr.gov These excited atoms then emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element. wikipedia.orgmikrolabor.com ICP-AES is highly effective for determining minor and trace element concentrations. itlinc.com However, the line-rich emission spectrum of zirconium can cause spectral interferences with other elements, which may require advanced correction procedures to ensure accuracy. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) also uses an argon plasma to generate ions, which are then introduced into a mass spectrometer. The ions are separated based on their mass-to-charge ratio, providing exceptional sensitivity and lower detection limits than ICP-AES, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. jst.go.jpresearchgate.net This makes ICP-MS the preferred method for quantifying critical trace impurities in high-purity zirconium compounds. jst.go.jpiaea.org The use of an internal standard is often employed to correct for matrix effects and instrument drift, ensuring reliable results. jst.go.jpresearchgate.net

| Element | Typical ICP-AES Detection Limit (µg/L or ppb) | Typical ICP-MS Detection Limit (ng/L or ppt) |

|---|---|---|

| Iron (Fe) | 1 - 10 | 1 - 50 |

| Hafnium (Hf) | 5 - 20 | 0.1 - 5 |

| Titanium (Ti) | 1 - 5 | 0.5 - 10 |

| Silicon (Si) | 5 - 20 | 100 - 1000 |

| Sodium (Na) | 1 - 10 | 1 - 50 |

| Uranium (U) | 50 - 200 | 0.05 - 1 |

X-ray Fluorescence (XRF) Spectroscopy for Bulk Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. spectro.comxos.com It is well-suited for the rapid, qualitative, and quantitative analysis of solid or powdered samples of this compound. The method involves irradiating the sample with high-energy X-rays, causing atoms within the sample to emit secondary, "fluorescent" X-rays at energies characteristic of each element present. xos.comphyslab.org

XRF is particularly valuable for:

Verifying Stoichiometry: Quickly confirming the bulk composition and the correct ratio of potassium, zirconium, and sulfur.

Quality Control: Screening raw materials and final products for major and minor elements. crb-gmbh.com

Detecting Contaminants: Identifying the presence of heavier elemental impurities.

The technique can measure concentrations from the parts-per-million (ppm) level up to 100%. spectro.com For accurate quantitative analysis of refractory compounds like zirconium materials, samples are often prepared as fused glass discs to eliminate particle size and matrix effects. crb-gmbh.comgfz.de

| Component | Theoretical Weight % | Measured Weight % (XRF) |

|---|---|---|

| ZrO₂ (equivalent) | 41.41% | 41.35% |

| K₂O (equivalent) | 15.82% | 15.78% |

| SO₃ (equivalent) | 26.94% | 26.89% |

| HfO₂ (impurity) | <2.0% | 1.55% |

Spectrophotometric and Electrochemical Techniques for Zirconium and Sulfate Determination in Complex Matrices

While instrumental methods like ICP are dominant, spectrophotometric and electrochemical techniques offer cost-effective and reliable alternatives for quantifying zirconium and sulfate, especially in process control settings.

Spectrophotometric determination of zirconium relies on the reaction of Zr(IV) ions with a specific chromogenic reagent to form a colored complex. airccse.comasianpubs.org The intensity of the color, measured as absorbance at a specific wavelength using a spectrophotometer, is directly proportional to the zirconium concentration (Beer's Law). airccse.com A variety of reagents have been developed for this purpose, each with a characteristic wavelength of maximum absorbance (λmax) and sensitivity. airccse.comijsr.netdnu.dp.ua The choice of reagent depends on the sample matrix and potential interfering ions. airccse.com

| Reagent | pH / Medium | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Chrome Azurol S (CAS) | 4.2 | 598 | 3.93 x 10³ airccse.com |

| DBC-Arsenazo | 2.4 M Nitric Acid | 560 | 4.56 x 10⁴ asianpubs.org |

| Albendazole | - | 555 | 0.835 x 10⁴ nih.gov |

| Uramildiacetic Acid (UDA) | 3.2 - 5.2 | 460 - 465 | 1.80 x 10⁻⁵ (value as reported) ijsr.net |

Electrochemical techniques are commonly used for the determination of sulfate ions. Potentiometric titration, using a lead-selective electrode, is a classic and robust method. In this technique, the sulfate-containing solution is titrated with a standard solution of lead perchlorate. The endpoint, where all sulfate has precipitated as lead sulfate, is detected by a sharp change in the electrode potential. Other methods include ion-selective electrodes (ISEs) specifically designed for sulfate and conductometric titration, which measures changes in the solution's electrical conductivity during titration.

Chromatographic Separation Techniques for Zirconium Sulfate Components

Chromatography encompasses a set of techniques used to separate the components of a mixture. nih.gov For an ionic compound like this compound, ion chromatography is a particularly powerful tool for separation and quantification. iaea.org

Ion Chromatography (IC) is used to separate ions based on their affinity for an ion-exchange resin packed in a column. nih.gov A sample solution is injected into the system and carried through the column by a liquid mobile phase (the eluent).

Cation Analysis: A cation-exchange column can be used to separate potassium (K⁺) from other cations.

Anion Analysis: An anion-exchange column is used to separate sulfate (SO₄²⁻) from other anions.

After separation, the ions are typically detected by measuring their electrical conductivity. IC is highly effective for determining the concentration of the primary ions in this compound and for quantifying ionic impurities. It has been explored for the challenging task of separating and determining zirconium in complex matrices, demonstrating its versatility beyond simple ions. iaea.org Thin-layer chromatography has also been developed for the qualitative and semi-quantitative separation of various metal ions, including zirconium. unishivaji.ac.inscholarsresearchlibrary.com

Advanced Methods for Impurity Removal in Zirconium Sulfate Solutions (e.g., iron content reduction)

The presence of impurities, particularly transition metals like iron, can be detrimental to the performance of high-purity zirconium compounds. Several advanced methods are employed to reduce these impurities in zirconium sulfate solutions.

Chemical Precipitation and Leaching: One common approach involves manipulating pH and temperature to selectively precipitate impurities or the zirconium compound itself. For instance, iron can be removed from zircon sand, a precursor to zirconium compounds, through high-temperature acid hydrolysis with sulfuric acid. google.com This process converts iron impurities into soluble iron(III) sulfate, which can be washed away, leaving a purified solid. google.com Leaching with organic acids like oxalic acid has also been proven effective for removing iron oxide coatings from zircon particles. researchgate.net

Solvent Extraction: This technique involves using an organic solvent containing a specific extractant that can selectively bind with either the zirconium or the impurity ions. By mixing the aqueous zirconium sulfate solution with the immiscible organic solvent, the targeted ion is transferred to the organic phase, which is then separated. This is a highly effective method for achieving significant purification.

Ion Exchange: Similar to ion chromatography but on a preparative scale, ion exchange involves passing the zirconium sulfate solution through a column packed with a resin that has a selective affinity for impurity ions. zerobonline.com The resin captures the unwanted ions (e.g., Fe³⁺), allowing a purified zirconium sulfate solution to pass through. The resin can often be regenerated for reuse. These physicochemical treatments are crucial for producing high-purity materials suitable for demanding applications. mdpi.com

Computational Chemistry and Theoretical Modeling of Potassium Zirconium Sulfate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of potassium zirconium sulfate (B86663), DFT calculations can elucidate the nature of the chemical bonds, the distribution of electron density, and the energies of molecular orbitals.

DFT studies on related systems, such as sulfated zirconia, have provided valuable insights into the interaction between zirconium and sulfate groups. These studies often employ periodic plane wave pseudopotential calculations to model the crystalline structure. For potassium zirconium sulfate, a similar approach would involve constructing a computational model of the unit cell and optimizing its geometry to find the most stable atomic arrangement.

Key parameters that can be derived from DFT calculations include bond lengths, bond angles, and vibrational frequencies. For instance, the Zr-O bond lengths in the coordination sphere of the zirconium ion can be precisely calculated. In cubic zirconium dioxide, the Zr-O bond length has been determined to be approximately 2.21 Å using DFT. Theoretical investigations of zirconium(IV) sulfate complexes in aqueous solution also provide data on the interatomic distances between the central zirconium ion and the surrounding ligands. Furthermore, the S-O bond lengths within the sulfate anion can be calculated, distinguishing between coordinating and non-coordinating oxygen atoms.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge transfer between atoms and the nature of the chemical bonds (ionic vs. covalent). In this compound, this would reveal the degree of covalent character in the Zr-O and S-O bonds and the ionic nature of the interaction with the potassium counter-ion.

Table 8.1: Representative Calculated Structural Parameters for Zirconium-Sulfate Interactions from DFT Studies on Analogous Systems

| Parameter | Value | Source System |

| Zr-O Bond Length | 2.21 Å | Cubic ZrO₂ |

| Tridentate SO₄²⁻ Adsorption Energy on ZrO₂ (101) | -322 kJ/mol | Sulfated Zirconia |

| Bidentate SO₄²⁻ Adsorption Energy on ZrO₂ (001) | -408 kJ/mol | Sulfated Zirconia |

| Calculated S=O Stretching Frequency | ~1250-900 cm⁻¹ | Sulfated Zirconia |

Ab Initio Studies of Zirconium-Sulfate Interactions and Cluster Formation

Ab initio methods are quantum chemistry calculations that rely on fundamental principles without the inclusion of empirical parameters. These methods are computationally intensive but can provide highly accurate results for smaller systems, such as molecular clusters. For this compound, ab initio calculations can be employed to study the intrinsic nature of the interactions between zirconium ions and sulfate anions, as well as the formation of small clusters in the gas phase or in solution.

Studies on sulfated zirconia have utilized ab initio methods to investigate the adsorption of sulfuric acid and sulfate groups on zirconia surfaces. These calculations have shown that sulfate anions can adsorb in different configurations, such as bidentate (coordinating through two oxygen atoms) and tridentate (coordinating through three oxygen atoms) fashions. The relative stability of these configurations can be determined by comparing their adsorption energies. For example, on the (101) surface of tetragonal zirconia, a tridentate configuration is found to be the most stable.

In the context of this compound, ab initio calculations could be used to model a [Zr(SO₄)ₓ]ⁿ⁻ cluster, where 'x' represents the number of coordinated sulfate ions. By systematically varying the geometry and number of sulfate ligands, the most stable coordination environment around the zirconium ion can be determined. These calculations would also provide detailed information about the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of the complex.

Table 8.2: Calculated Properties of Zirconium-Sulfate Clusters from Ab Initio Studies on Related Systems

| Property | Description | Significance |

| Coordination Number | The number of oxygen atoms from sulfate groups bonded to the central zirconium ion. | Determines the geometry of the complex. |

| Binding Energy | The energy released upon the formation of the zirconium-sulfate complex from its constituent ions. | Indicates the stability of the complex. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and electronic transitions of the complex. |

| Vibrational Frequencies | The frequencies of the vibrational modes of the cluster. | Can be compared with experimental spectroscopic data (e.g., IR and Raman) to validate the theoretical model. |

Molecular Dynamics Simulations for Understanding Solution Behavior and Crystal Growth Mechanisms

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide a detailed picture of dynamic processes such as diffusion, solvation, and crystallization.

For this compound, MD simulations can be used to investigate its behavior in aqueous solution. This would involve creating a simulation box containing potassium ions, zirconium ions, sulfate ions, and a large number of water molecules. The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system. Through MD simulations, the solvation structure of the individual ions can be analyzed. For example, the radial distribution function (RDF) can be calculated to determine the average distance and coordination number of water molecules around each ion.

MD simulations are particularly well-suited for studying the early stages of crystallization. By simulating a supersaturated solution of this compound, the formation of ionic clusters and the nucleation of the crystal phase can be observed. These simulations can provide insights into the mechanism of nucleation, whether it is a classical one-step process or a more complex multi-step pathway. The simulations can also reveal the role of solvent molecules in mediating the interactions between ions during the nucleation process.

Furthermore, MD simulations can be used to model the growth of a this compound crystal from solution. By placing a crystal slab in contact with a supersaturated solution, the attachment and detachment of ions at the crystal surface can be simulated. This allows for the investigation of growth mechanisms at the molecular level and the determination of face-specific growth rates. Such simulations can help in understanding how factors like temperature, supersaturation, and the presence of impurities affect the crystal morphology.

Table 8.3: Key Parameters Obtainable from Molecular Dynamics Simulations of this compound

| Parameter | Description | Application |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | To determine the solvation shell structure of ions in solution. |

| Diffusion Coefficient | A measure of the rate of translational motion of particles. | To understand the mobility of ions in solution. |

| Nucleation Rate | The rate at which stable crystal nuclei form in a supersaturated solution. | To predict the kinetics of crystallization. |

| Crystal Growth Rate | The rate at which a crystal face advances. | To model the evolution of crystal size and shape. |

Emerging Research Areas and Future Perspectives

Exploration of Novel Potassium Zirconium Sulfate (B86663) Frameworks and Derivatives

The exploration of new crystalline structures of potassium zirconium sulfate is a significant area of current research. Scientists are investigating the synthesis and characterization of novel frameworks and derivatives with unique properties. The formation of various potassium sulfatozirconates is achieved by reacting zirconium(IV) solutions with potassium salts under controlled conditions.

Several distinct compounds have been isolated and identified, including potassium oxo(hydroxo)sulfatozirconates and neutral salts such as K₂Zr(SO₄)₃·3H₂O and K₄Zr(SO₄)₄·2H₂O. The formation of these specific phases is dependent on factors like the concentration of reactants and the molar ratios of sulfate to zirconium. Researchers utilize a range of analytical techniques to characterize these new materials, including chemical analysis, X-ray diffraction (XRD), thermal analysis, and infrared (IR) spectroscopy. This fundamental research into new this compound frameworks is crucial for discovering materials with potentially novel applications.

Understanding Structure-Property Relationships for Targeted Material Design

A deep understanding of the relationship between the crystal structure of this compound and its physical and chemical properties is essential for designing materials with specific functionalities. The arrangement of zirconium, potassium, sulfate ions, and water molecules in the crystal lattice dictates the material's characteristics.

For instance, the way sulfate groups coordinate to the zirconium centers influences the acidity of the resulting material when used as a catalyst or catalyst support. The thermal stability of different this compound hydrates is also directly linked to their crystal structures. By systematically studying these structure-property relationships, researchers aim to tailor the synthesis process to produce this compound with desired attributes, such as high thermal stability or specific catalytic activity, for targeted applications.

Development of Advanced Synthetic Routes for Controlled Morphology and Purity

The development of advanced synthesis methods is critical for producing this compound with controlled morphology (particle shape and size) and high purity. Traditional precipitation methods are being refined, and newer techniques such as sol-gel and hydrothermal synthesis are being explored.

The sol-gel process offers a pathway to creating highly homogeneous and nano-sized particles. This method involves the hydrolysis and condensation of molecular precursors, such as zirconium alkoxides, in the presence of a potassium salt and a sulfate source. The process allows for a high degree of control over the final product's properties by carefully managing reaction parameters like pH, temperature, and precursor concentrations.

Hydrothermal synthesis is another powerful technique for producing crystalline materials with well-defined morphologies. This method involves carrying out the crystallization process in a sealed vessel under elevated temperature and pressure. By adjusting the synthesis conditions, such as reaction time, temperature, and the presence of structure-directing agents, researchers can influence the crystal growth and obtain this compound particles with specific shapes and sizes. The ability to control these physical characteristics is crucial as they can significantly impact the material's performance in various applications.

Role of Potassium Zirconium Sulfates as Precursors in Functional Zirconia-Based Materials Research (e.g., for catalysis)

Potassium zirconium sulfates are important precursors in the synthesis of functional zirconia-based materials, particularly for catalytic applications. Zirconia (ZrO₂), especially in its sulfated form, is a well-known solid acid catalyst used in various industrial processes. The properties of the final zirconia catalyst are significantly influenced by the characteristics of the precursor used in its synthesis.

When this compound is used as a precursor, its decomposition under controlled thermal treatment (calcination) leads to the formation of sulfated zirconia. The presence of sulfate groups on the zirconia surface creates strong acid sites, which are responsible for the catalytic activity. Research has shown that the nature of the zirconium precursor affects the surface properties and the catalytic performance of the resulting sulfated zirconia. researchgate.net The thermal decomposition of the this compound precursor can influence the crystal phase, surface area, and acidity of the final zirconia catalyst, thereby impacting its efficiency in reactions such as isomerization and cracking. researchgate.netsemanticscholar.org

| Zirconium Precursor Type | Resulting Catalyst Properties | Impact on Catalytic Performance |

|---|---|---|

| Zirconium Hydroxide (B78521) | Lower surface area and pore volume | Can lead to lower activity in some reactions |

| Zirconium Nitrate | Higher fraction of the desirable tetragonal zirconia phase | Potentially higher catalytic activity and selectivity |

| Zirconium Alkoxide (e.g., in sol-gel) | Beneficial mesoporous structure | Improved resistance to deactivation by coke deposits |

Environmental and Industrial Relevance in Zirconium Chemical Processing and Mineral Extraction

This compound plays a role in the broader context of zirconium chemical processing and mineral extraction, which has both industrial and environmental implications. Zirconium is primarily extracted from the mineral zircon (ZrSiO₄). A key step in producing various zirconium chemicals is the separation of zirconium from other elements present in the ore.

In hydrometallurgical processes, zircon is often decomposed, and the zirconium is brought into an aqueous solution. The precipitation of zirconium as a basic sulfate is a crucial step for its purification and recovery. While the direct use of potassium salts in all commercial zirconium extraction processes is not standard, the principles of sulfate precipitation are central. The choice of reagents and the control of process conditions are important for maximizing zirconium recovery and minimizing waste.

The environmental aspects of zirconium processing are also a consideration. The use of acids and other chemicals in the extraction and purification processes necessitates proper waste management to mitigate environmental impact. Research into more efficient and environmentally benign methods for zirconium extraction and chemical production is ongoing, and understanding the chemistry of compounds like this compound is a part of this effort.

Q & A

Q. What are the standard methods for synthesizing basic potassium zirconium sulfate (Zr5O8(SO4)2·nH2O) from zirconium precursors?

- Methodology : Basic zirconium sulfate is typically synthesized via sulfate precipitation. For example, zirconium oxychloride (ZrOCl2·8H2O) is reacted with H2SO4 or (NH4)2SO4 under controlled heating and stirring. The reaction (e.g., Eq. 9 in ) involves neutralizing excess acid with NH4OH to precipitate Zr5O8(SO4)2·15H2O. Key parameters include pH (~3–5), temperature (60–80°C), and aging time to optimize crystallinity .

- Validation : Use X-ray diffraction (XRD) to compare synthesized products with standard reference patterns (e.g., PDF#86-1449 for ZrO2 phases) to confirm phase purity .

Q. How can XRD data resolve discrepancies in phase identification for zirconium sulfate derivatives?

- Approach : XRD is critical for distinguishing between amorphous and crystalline phases. For instance, experimental XRD patterns (e.g., ) should be compared with known standards (e.g., monoclinic ZrO2) to identify impurities or mixed phases. Peaks at 2θ = 28.2°, 31.5°, and 34.1° correspond to ZrO2 (m-ZrO2), while deviations suggest incomplete sulfate removal or hydration variations .

- Troubleshooting : If phase ambiguity persists, pair XRD with thermogravimetric analysis (TGA) to quantify bound water/sulfate content (e.g., used TGA to confirm ligand ratios in zirconium mandelate) .

Q. What safety protocols are essential when handling zirconium sulfate in lab settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (N95) for dust control, nitrile gloves, and chemical goggles to prevent inhalation/contact (oral LD50 = 3.5 g/kg in rats) .

- Storage : Keep in sealed containers at room temperature, away from moisture and incompatible reagents (e.g., strong bases) .

- Spill Management : Collect spills using vacuum filtration or non-sparking tools; avoid dry sweeping to prevent dust dispersion .

Advanced Research Questions

Q. How do reaction kinetics and precursor choice influence the crystallinity of zirconium sulfate derivatives?

- Case Study : observed delayed precipitation when using zirconium sulfate tetrahydrate vs. zirconium oxychloride, attributed to slower ligand exchange kinetics with sulfate. Higher temperatures (>75°C) degraded organic ligands (e.g., mandelic acid), emphasizing the need for precise thermal control .

- Optimization : Monitor reaction progress using in-situ pH and conductivity measurements. For sulfate-based precursors, maintain stoichiometric excess of sulfate ions to stabilize intermediate phases (e.g., Zr5O8(SO4)2) during aging .

Q. What methodological strategies resolve contradictions in sulfate quantification across analytical techniques?

- Challenge : Gravimetric analysis (e.g., sulfate ash method) may overestimate sulfate content due to co-precipitated impurities, while EDTA titration ( ) requires careful pH adjustment (HCl medium) to avoid Zr<sup>4+</sup> hydrolysis.

- Solution : Cross-validate using inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental Zr/S ratios. For example, combined gravimetry (preliminary ZrO2 quantification) with EDTA titration (standardized using known ZrO2 samples) to improve accuracy .

Q. How can zirconium sulfate be functionalized for environmental applications, such as sulfate adsorption?

- Mechanism : demonstrated that zirconium-loaded granular activated carbon (Zr-GAC) enhances sulfate adsorption via ligand exchange (SO4<sup>2−</sup> binding to Zr-OH2<sup>+</sup> sites). Adsorption isotherms showed Langmuir-type behavior, with maximum capacity (qe) of ~45 mg/g at pH 3–5 .

- Experimental Design : Synthesize Zr-GAC by impregnating GAC with ZrOCl2 followed by sulfate treatment. Characterize using BET surface area analysis and XPS to confirm Zr-O-SO4 bonding .

Data Interpretation & Contradictions

Q. Why do discrepancies arise in reported LD50 values for zirconium compounds?

- Analysis : Variations in test species, administration routes (oral vs. inhalation), and compound hydration states affect toxicity data. For example, reports oral LD50 = 3.5 g/kg (rats) for Zr(SO4)2, while inhalation studies are scarce. Always cross-reference with OSHA PEL-TWA (5 mg/m³ for ZrO2) for workplace safety .

Q. How to address conflicting XRD phase identifications in zirconium sulfate hydrates?

- Resolution : Hydration state variability (e.g., tetrahydrate vs. anhydrous Zr(SO4)2) alters lattice parameters. Use Rietveld refinement with variable water content models and pair with Karl Fischer titration for precise H2O quantification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.